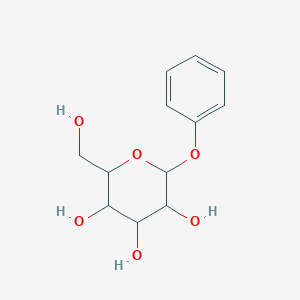

Phenyl alpha-D-glucopyranoside

Description

Contextualizing Phenyl alpha-D-glucopyranoside within Carbohydrate Chemistry and Glycoscience

In the vast field of carbohydrate chemistry, this compound is recognized as a fundamental model compound. chemimpex.com It belongs to the class of glycosides, which are molecules in which a sugar is bound to another functional group via a glycosidic bond. The "alpha-D-glucopyranoside" designation specifies the stereochemistry of the glucose unit: "alpha" indicates the orientation of the substituent at the anomeric carbon, "D" refers to the configuration of the stereocenter furthest from the anomeric carbon, and "glucopyranoside" denotes a six-membered glucose ring.

The synthesis of this compound and its derivatives is a subject of ongoing research, with methods being developed to achieve high yields and stereoselectivity. mdpi.comresearchgate.net These synthetic endeavors are crucial for producing the pure compounds needed for various research applications. The study of its chemical properties, including its stability and reactivity, provides valuable insights into the nature of glycosidic bonds, which are ubiquitous in biological systems.

Glycoscience, the study of the structure, function, and biology of carbohydrates (also known as glycans), extensively utilizes compounds like this compound. chemimpex.com Glycans are involved in a myriad of biological processes, including cell-cell recognition, immune responses, and signal transduction. frontiersin.org this compound and its analogs serve as probes to study these processes, helping to decipher the "sugar code" that governs glycan interactions. frontiersin.org

Significance as a Model Substrate in Biochemical Investigations

One of the most prominent roles of this compound in biochemical research is its use as a model substrate for various enzymes, particularly glycosidases. chemimpex.com Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds. By using this compound as a substrate, researchers can study the kinetics and mechanisms of these enzymes. chemimpex.com

A common variant used in these assays is p-nitrophenyl α-D-glucopyranoside (pNPG). biosynth.commegazyme.comchemicalbook.com This chromogenic substrate is colorless, but upon enzymatic cleavage by α-glucosidase, it releases p-nitrophenol, a yellow-colored compound that can be easily quantified using spectrophotometry. biosynth.compubcompare.aisigmaaldrich.comresearchgate.net This allows for a straightforward and continuous assay to measure enzyme activity. pubcompare.ai These assays are instrumental in screening for enzyme inhibitors, which have potential applications as therapeutic agents. chemicalbook.comresearchgate.net For instance, α-glucosidase inhibitors are used in the management of type 2 diabetes to delay carbohydrate digestion and absorption. researchgate.net

The interaction of this compound with transport proteins is another area of significant research. It has been shown to be a competitive inhibitor of sucrose (B13894) transport in plant cells, providing insights into the substrate specificity of sucrose transporters. scbt.comnih.gov These studies are crucial for understanding nutrient uptake and allocation in plants.

Overview of Key Research Domains Involving this compound

The utility of this compound extends across several key research domains:

Enzymology: As mentioned, it is a cornerstone substrate for studying α-glucosidases and other glycosidases. chemimpex.comchemicalbook.com Research in this area focuses on enzyme kinetics, inhibition, and the structural basis of enzyme-substrate interactions. chemimpex.comnist.gov

Glycobiology: The compound and its derivatives are used to investigate the role of carbohydrates in biological recognition events. chemimpex.com This includes studies on lectin binding and the interactions that mediate cell adhesion and signaling.

Drug Discovery and Development: The use of this compound in high-throughput screening assays facilitates the discovery of new enzyme inhibitors. researchgate.net These inhibitors are explored for their potential as drugs for various diseases, including diabetes and viral infections. researchgate.net

Plant Science: Its role as an inhibitor of sucrose transport has made it a valuable tool for studying carbohydrate transport and metabolism in plants. scbt.comnih.gov This research has implications for crop improvement and understanding plant responses to environmental stress.

Biocatalysis and Organic Synthesis: The enzymatic synthesis and modification of this compound and related compounds are explored for the production of novel glycosides with tailored properties. mdpi.comresearchgate.net This field leverages the high selectivity of enzymes to create complex carbohydrate structures. mdpi.com

Interactive Data Tables

Below are interactive tables summarizing key information about this compound and its common derivative, p-nitrophenyl α-D-glucopyranoside.

| Property | Value | Source |

|---|---|---|

| CAS Number | 4630-62-0 | scbt.com |

| Molecular Formula | C₁₂H₁₆O₆ | scbt.comnih.gov |

| Molecular Weight | 256.25 g/mol | scbt.comnih.gov |

| Property | Value | Source |

|---|---|---|

| CAS Number | 3767-28-0 | biosynth.comtcichemicals.com |

| Molecular Formula | C₁₂H₁₅NO₈ | biosynth.comsigmaaldrich.com |

| Molecular Weight | 301.26 g/mol | biosynth.com |

| Appearance | White crystals or powder | chemicalbook.comsigmaaldrich.com |

| Application | Chromogenic substrate for α-glucosidase | biosynth.commegazyme.comchemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-6-phenoxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O6/c13-6-8-9(14)10(15)11(16)12(18-8)17-7-4-2-1-3-5-7/h1-5,8-16H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZJDVYDSZTRFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863030 | |

| Record name | Phenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4630-62-0 | |

| Record name | NSC226967 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226967 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Chemical Derivatization of Phenyl Alpha D Glucopyranoside

Strategies for O-Glycoside Synthesis Utilizing Phenyl alpha-D-glucopyranoside Precursors

Phenyl glycosides, particularly thioglycosides (S-glycosides), are widely utilized as glycosyl donors in the synthesis of O-glycosides due to their stability and versatile activation methods. mdpi.com Phenyl-1-thio-β-D-glucopyranosides, which can be prepared from glucal precursors, serve as key building blocks for creating more complex oligosaccharides. mdpi.com For instance, phenyl-3,4,6-tri-O-benzyl-1-thio-β-D-glucopyranoside is a frequently used precursor for synthesizing donors with ether protecting groups at the 2-position, which helps control stereoselectivity in glycosylation reactions. mdpi.com

The activation of these phenyl thioglycoside donors can be achieved through various means, including electrochemical methods or by using reagents like tris(4-bromophenyl)ammoniumyl hexachloroantimonate, which facilitates the formation of β-O-glycosides in good yield. researchgate.net More recently, glycosyl ortho-(1-phenylvinyl)benzoates (PVB) have been introduced as highly effective glycosyl donors for synthesizing both O-glycosides and nucleosides, showcasing the continuous evolution of strategies that originate from phenyl-containing glycoside structures. nih.gov These advanced donors demonstrate high reactivity and versatility, enabling the construction of complex carbohydrate linkages. nih.gov

Phase-Transfer Catalysis in Phenyl Glucopyranoside Synthesis

Phase-transfer catalysis (PTC) is a powerful and environmentally benign technique for synthesizing organic compounds, including phenyl glucosides. mdpi.comcrdeepjournal.org This method facilitates reactions between reactants located in different phases (typically aqueous and organic) by using a phase-transfer catalyst to transport one reactant across the phase boundary. crdeepjournal.org

A notable application is the selective glycosylation of 4-hydroxybenzyl alcohol with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, which is conducted in a chlorobenzene (B131634) and aqueous cesium hydroxide (B78521) mixture. shd-pub.org.rs The use of triethylbenzylammonium chloride (TEBAC) as a phase-transfer catalyst is crucial in this process, leading to the formation of 4-(hydroxymethylphenyl)-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside in a 53.2% yield. shd-pub.org.rs This demonstrates the efficiency of PTC in producing specific phenyl glucopyranoside derivatives under mild conditions. crdeepjournal.orgshd-pub.org.rs Beyond direct synthesis, PTC has also been employed in the creation of chiral crown ethers derived from glucopyranoside skeletons, which themselves can act as phase-transfer catalysts in asymmetric synthesis. mdpi.commdpi.com

| Glycosyl Donor | Glycosyl Acceptor | Catalyst | Solvent System | Product | Yield |

|---|---|---|---|---|---|

| 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide | 4-hydroxybenzyl alcohol | Triethylbenzylammonium chloride (TEBAC) | Chlorobenzene / Aqueous CsOH | 4-(hydroxymethylphenyl)-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside | 53.2% |

Enzymatic Approaches to Phenyl Glucopyranoside Derivatization and Transglycosylation

Enzymatic methods offer a green chemistry alternative to traditional chemical synthesis for modifying phenyl glucopyranosides. nih.gov Glycoside hydrolases, particularly retaining glycosidases like β-glucosidases, can be used to catalyze transglycosylation reactions. nih.gov In these reactions, an activated glycosyl donor, such as p-nitrophenyl β-D-glucoside (pNP-Glc), is used to transfer the glucose moiety to an acceptor molecule. nih.gov

This approach has been successfully applied to synthesize flavonoid glycosides. For example, the GH1 transglycosylase Os9BGlu31 from rice catalyzes the synthesis of kaempferol (B1673270) and apigenin (B1666066) 7-O-glucosides using pNP β-D-glucoside as the donor substrate. nih.gov While chemical methods often require multiple protection and deprotection steps, enzymatic transglycosylation can offer direct and selective glycosylation under mild, aqueous conditions. The efficiency of these enzymatic reactions can be modest; for instance, the β-glucosidase from Aspergillus niger catalyzes transglycosylation between cellobiose (B7769950) and benzyl (B1604629) alcohol with yields up to 35%.

Synthesis of Analogues and Modified Phenyl alpha-D-glucopyranosides for Mechanistic Probes

Modified phenyl α-D-glucopyranosides and their analogues are invaluable tools for probing the mechanisms of enzymes and biological processes. beilstein-journals.org By systematically altering the structure of the glucoside, researchers can investigate enzyme-substrate interactions, catalytic mechanisms, and the roles of specific functional groups. acs.org

Fluorinated carbohydrates are particularly effective as mimetics to study carbohydrate-binding proteins and enzymes. beilstein-journals.org For example, phenyl α-glucoside has been used as a starting point for synthesizing deoxyfluorinated analogues. acs.org Reaction of phenyl α-glucoside with DAST (diethylaminosulfur trifluoride) can lead to regioselective difluorination. acs.org Similarly, fluorinated phenyl thioglycosides have been synthesized, starting from 1,6-anhydro-2-azidohexopyranoses, to serve as precursors for multiply fluorinated N-acetyl-D-glucosamine analogues. beilstein-journals.org

Thio-analogs, such as phenyl-1-thio-β-D-glucopyranoside, have been synthesized and evaluated as inhibitors and activators of fungal glycosidases, providing insights into enzyme specificity. scispace.com The synthesis of more complex analogues, like 4-cyanophenyl 1,5-dithio-β-D-glucopyranoside derivatives, has been pursued for developing compounds with specific biological activities, such as oral antithrombotic agents. nih.gov These synthetic efforts highlight the importance of phenyl glucoside scaffolds in medicinal chemistry and enzymology. scispace.comnih.gov

Pyrolysis-based Synthesis for Anhydrosugar Production from Glucopyranoside Derivatives

Pyrolysis offers a method for converting carbohydrates into valuable platform chemicals, including anhydrosugars like 1,6-anhydro-β-D-glucopyranose (levoglucosan). rsc.orgsemanticscholar.org However, the pyrolysis of simple sugars like glucose often results in low yields and a wide range of side products. semanticscholar.org

A significant advancement in this area involves the concept of "ring-locking," where substitution at the anomeric carbon of glucose prior to pyrolysis dramatically improves the selectivity of the reaction. rsc.orgsemanticscholar.org Phenyl-D-glucopyranoside is an excellent example of this strategy. The phenoxy group at the C1 position inhibits the pyranose ring from opening and fragmenting into non-anhydrosugar products during thermal treatment. rsc.org As a result, the formation of levoglucosan (B13493) becomes the dominant reaction pathway. Fast pyrolysis of phenyl-β-D-glucopyranoside at 600 °C can increase the selectivity to levoglucosan to over 90%, a substantial improvement from the 2% selectivity observed with unprotected glucose. rsc.org This chemical-thermal approach provides a highly efficient route for producing valuable anhydrosugar precursors from simple carbohydrate derivatives. semanticscholar.org

| Substrate | Anomeric Substituent | Pyrolysis Temp. | LGA Selectivity | Substrate Conversion |

|---|---|---|---|---|

| β-D-glucose | -OH | 600 °C | 2% | 100% |

| Phenyl-β-D-glucopyranoside | -OPh | 600 °C | >90% | ~95% |

| Methyl-β-D-glucoside | -OMe | 600 °C | >90% | ~98% |

| Methyl-α-D-glucoside | -OMe | 600 °C | ~10% | ~99% |

Enzymatic Hydrolysis and Glycosidase Interactions of Phenyl Alpha D Glucopyranoside

Enzyme Kinetics and Mechanism Elucidation Using Phenyl alpha-D-glucopyranoside as Substrate

This compound serves as a valuable substrate in biochemical research for studying the kinetics and mechanisms of enzymes, particularly glycosidases. chemimpex.com Its structure, featuring a glucose unit linked to a phenyl group via an alpha-glycosidic bond, allows for the investigation of enzyme specificity and activity. chemimpex.comcymitquimica.com Glycosidases, or glycoside hydrolases, are enzymes that catalyze the breaking of glycosidic bonds. khanacademy.orgwikipedia.org The hydrolysis of this compound by an α-glucosidase releases glucose and phenol (B47542).

The progress of the enzymatic reaction can be monitored by measuring the formation of the phenol product. Often, derivatives such as 2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside or p-nitrophenyl-α-D-glucopyranoside (pNPG) are used as chromogenic substrates. cymitquimica.comscbt.com The enzymatic cleavage of these substrates releases a colored nitrophenolate ion under specific pH conditions, which can be quantified spectrophotometrically to determine reaction rates. scbt.comasm.orgoiv.int

The study of enzyme kinetics with substrates like this compound typically involves determining key parameters such as the Michaelis constant (Kₘ) and the catalytic rate constant (kₖₐₜ). Kₘ reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate, while kₖₐₜ represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. These parameters provide insight into the efficiency and mechanism of the enzyme. For example, studies on various glycosidases have determined these kinetic values using related aryl glucopyranosides. nih.govnih.gov

Table 1: Michaelis-Menten Kinetic Parameters for Selected Enzymes with Aryl Glycoside Substrates

| Enzyme | Substrate | Kₘ (mM) | kₖₐₜ (s⁻¹) | kₖₐₜ/kᵤₙₖₐₜ |

| Artificial Cyclodextrin (B1172386) (1) | 4-Nitrophenyl alpha-glucopyranoside | 10.5 | 1.42 x 10⁻⁴ | 7922 |

| Glucoamylase G2 (GA) | p-Nitrothis compound | 3.7 | - | - |

| Antibody 4f4f | p-Nitrophenyl β-d-glucopyranoside | 0.022 | 4.7 x 10⁻⁵ | 2.2 x 10⁵ |

This table presents kinetic data from various studies to illustrate the parameters obtained using aryl glycosides. Data is sourced from references nih.govnih.govpnas.org.

Mechanistic Pathways of Glycosidic Bond Cleavage

The hydrolysis of the glycosidic bond is a fundamental reaction in carbohydrate chemistry and biology. khanacademy.org For this compound, cleavage of the bond between the anomeric carbon (C1) of the glucose moiety and the phenolic oxygen can proceed through several mechanistic pathways, which are often influenced by pH and the presence of catalysts, such as enzymes. chemrxiv.orgchemrxiv.org These pathways generally involve nucleophilic substitution at the anomeric carbon. khanacademy.org

In acidic conditions, the hydrolysis of this compound is subject to specific acid catalysis. chemrxiv.org This mechanism begins with the rapid, reversible protonation of the glycosidic oxygen atom by a hydronium ion. chemrxiv.orgchemrxiv.org This protonation converts the phenoxy group into a better leaving group. The subsequent and rate-determining step is the heterolytic cleavage of the bond between the anomeric carbon and the glycosidic oxygen. chemrxiv.orgchemrxiv.org

Research has shown that aryl glycosides hydrolyze more rapidly than their alkyl counterparts under acidic conditions; for instance, Phenyl α-D-glucoside hydrolyzes about 50 times faster than methyl α-D-glucopyranoside. chemrxiv.org The hydrolysis of Phenyl α-D-glucopyranoside is classified as an A-2 type reaction, which involves both the protonated substrate and a water molecule in the transition state, as indicated by a Bunnett w parameter of +3.0. rsc.org This suggests a bimolecular mechanism where a water molecule acts as a nucleophile, attacking the anomeric carbon as the protonated leaving group departs. rsc.org

In the absence of acid or base catalysts, glycosides can undergo spontaneous hydrolysis, although at a much slower rate. chemrxiv.org The pH-rate profile for the hydrolysis of related aryl glycosides, such as 4-nitrophenyl β-D-glucopyranoside, shows a pH-independent region where the reaction rate is constant, corresponding to uncatalyzed hydrolysis. chemrxiv.orgchemrxiv.org The mechanism in this region is influenced by the nature of the leaving group. For substrates with good leaving groups, like dinitrophenoxide, the uncatalyzed reaction tends to proceed through a dissociative (Sₙ1-like) mechanism, characterized by a positive entropy of activation and the formation of a short-lived oxocarbenium ion intermediate. chemrxiv.org In contrast, glycosides with poorer leaving groups, such as methyl glycosides, exhibit a negative entropy of activation, which suggests a more associative, bimolecular (Sₙ2-like) process with significant participation from a water molecule as the nucleophile. chemrxiv.org

Bimolecular nucleophilic substitution (Sₙ2) mechanisms involve a concerted process where the nucleophile (typically water in hydrolysis) attacks the anomeric carbon at the same time as the leaving group departs. khanacademy.org This pathway is characterized by an inversion of stereochemistry at the anomeric center. While dissociative mechanisms involving oxocarbenium ion intermediates are common for glycosides, true Sₙ2 reactions are also possible, particularly with highly reactive nucleophiles or specific substrates. rsc.org The hydrolysis of glycosides is often described as occurring at the borderline between Sₙ1 and Sₙ2 mechanisms. chemrxiv.org For α-glucopyranosyl fluoride (B91410), a related compound with a good leaving group, unambiguous bimolecular Sₙ2 reactions have been observed with strong anionic nucleophiles like azide. rsc.org In mildly basic conditions, the hydrolysis of some aryl glycosides is also proposed to occur via a bimolecular concerted mechanism. chemrxiv.org

Neighboring group participation is a type of intramolecular catalysis where a functional group within the substrate molecule assists in the reaction. For glycosides, the hydroxyl group at the C2 position can act as an internal nucleophile. This mechanism is particularly prominent in the alkaline hydrolysis of 1,2-trans-glycosides, such as phenyl β-D-glucopyranoside. chemrxiv.orgchemrxiv.org In these cases, the C2-hydroxyl group, deprotonated to an oxyanion in basic conditions, attacks the anomeric carbon, displacing the aglycone and forming a strained 1,2-anhydro sugar (epoxide) intermediate. chemrxiv.orgwhiterose.ac.ukacs.org

This pathway is significantly less favorable for Phenyl alpha -D-glucopyranoside. In the α-anomer, the C2-hydroxyl group and the C1-aglycone are in a cis relationship, which makes the intramolecular backside attack required to form the epoxide sterically hindered and geometrically difficult. The much faster rate of alkaline hydrolysis for phenyl β-D-glucopyranoside compared to its α-anomer provides strong evidence for the prevalence of this mechanism for 1,2-trans glycosides and its relative insignificance for 1,2-cis glycosides like this compound. chemrxiv.org

Dissociative (Sₙ1-like) mechanisms are central to many glycosidic bond cleavage reactions. nih.gov This pathway involves the departure of the leaving group (the aglycone) prior to the attack of the nucleophile, leading to the formation of a glycosyl oxocarbenium ion intermediate. chemrxiv.orgnih.gov This carbocation is stabilized by resonance involving the lone pair of electrons on the endocyclic ring oxygen. nih.gov The lifetime of this oxocarbenium ion in water is extremely short, estimated to be on the order of picoseconds. chemrxiv.org

The transition state leading to this intermediate has significant oxocarbenium ion character, meaning the anomeric carbon is becoming sp²-hybridized and developing a partial positive charge. zuj.edu.jo The formation of this type of intermediate is characteristic of acid-catalyzed hydrolysis and is also seen in the uncatalyzed hydrolysis of glycosides with good leaving groups. chemrxiv.org The degree of oxocarbenium ion character in the transition state is often probed using kinetic isotope effects (KIEs), which measure the change in reaction rate upon isotopic substitution at or near the reaction center. acs.orgzuj.edu.joresearchgate.net Large secondary α-deuterium KIEs (kH/kD > 1.1) are indicative of a change from sp³ to sp² hybridization at the anomeric carbon, consistent with a dissociative mechanism. acs.org

Table 2: Kinetic Isotope Effects (KIEs) for the Hydrolysis of Related Glycosides

| Reaction | Isotope Position | KIE Value | Implication |

| Hydroxide-promoted hydrolysis of 4-nitrophenyl α-D-mannopyranoside | C1-²H | 1.112 | Change in hybridization at anomeric carbon |

| Hydroxide-promoted hydrolysis of 4-nitrophenyl α-D-mannopyranoside | Anomeric ¹³C | 1.026 | Significant bond cleavage to leaving group |

| Acid-catalyzed hydrolysis of methyl α-D-glucopyranoside | C1-²H | 1.14 | Sₙ1-like transition state |

| Sₙ2 reaction of α-D-glucopyranosyl fluoride with azide | C1-²H | 1.19 | Sₙ2-like transition state |

This table presents KIE data from studies on related glycosides to illustrate how these measurements are used to elucidate reaction mechanisms. Data is sourced from reference acs.org.

Role of Exocyclic vs. Endocyclic Bond Cleavage in Enzymatic Hydrolysis

The enzymatic hydrolysis of glycosides like this compound can theoretically proceed through two distinct mechanisms: exocyclic or endocyclic cleavage. researchgate.net In exocyclic cleavage, the bond between the anomeric carbon (C1) and the exocyclic oxygen of the phenyl group is broken, leading to a cyclic oxocarbenium ion intermediate. researchgate.netarkat-usa.org Conversely, endocyclic cleavage involves the breaking of the bond between the anomeric carbon and the endocyclic oxygen (O5) within the pyranose ring, resulting in an acyclic intermediate. researchgate.net

Kinetic Parameters and Rate Enhancements (kcat, Km)

The kinetic parameters for the enzymatic hydrolysis of this compound and its close analogue, p-nitrothis compound (pNPG), have been determined for several α-glucosidases. These parameters, the Michaelis constant (K_m) and the catalytic rate constant (k_cat), provide insight into the enzyme's affinity for the substrate and its catalytic efficiency.

For α-glucosidase from Aspergillus niger, the specific activity for Phenyl α-glucoside is approximately 2.5 U/mg of protein at 40°C and pH 4.5. tms-lab.com A different study on a purified α-glucosidase from A. niger reported a K_m of 0.17 mM and a V_max of 18.7 µmol min⁻¹ mg⁻¹ using pNPG as the substrate. mdpi.com Yeast α-glucosidase exhibits a k_cat/K_m for pNPG hydrolysis that is 5 x 10⁴ times higher than for methyl-α-D-glucoside, indicating a much greater efficiency with the phenyl-substituted substrate. nih.gov Honeybee α-glucosidase also readily hydrolyzes p-nitrophenyl-α-glucoside. cabidigitallibrary.org One study determined the K_m and V_max values for pNPG to be 0.183 mmol/L and 0.085 μmol/min·mg, respectively. spkx.net.cn

Interactive Table: Kinetic Parameters for α-Glucosidase Hydrolysis

| Enzyme Source | Substrate | K_m (mM) | V_max (µmol/min/mg) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Source(s) |

| Aspergillus niger | p-Nitrophenyl-α-D-glucopyranoside | 0.17 | 18.7 | - | - | mdpi.com |

| Aspergillus niger | p-Nitrophenyl-α-D-glucopyranoside | 1.1 | - | - | - | researchgate.net |

| Aspergillus niger | Methyl-α-D-glucopyranoside | 4.32 | 0.031 (mol/L/min) | - | - | researchgate.net |

| Honeybee | p-Nitrophenyl-α-D-glucopyranoside | 0.183 | 0.085 | - | - | spkx.net.cn |

| Honeybee (rAciHBGase III) | p-Nitrophenyl-α-D-glucoside | 4.4 | - | - | - | researchgate.net |

| Yeast | p-Nitrophenyl-α-D-glucopyranoside | - | - | - | - | nih.gov |

Note: Some values were not available in the cited sources. V_max values may be reported in different units.

pH Dependence of Enzymatic Activity

The catalytic activity of glycosidases is highly dependent on pH, which influences the ionization state of amino acid residues in the active site that are crucial for catalysis. For α-glucosidases acting on this compound or its analogues, optimal activity is generally observed in the acidic to neutral pH range.

The α-glucosidase from Aspergillus niger typically exhibits an optimal pH between 4.0 and 6.0. mdpi.comcloudfront.net One study found the optimal pH to be 4.5, with the enzyme retaining over 90% of its activity in a pH range of 3.0 to 6.0. mdpi.com Another investigation of an intracellular α-glucosidase from A. niger identified a maximal activity at pH 6.0. researchgate.net Similarly, α-glucosidases from honeybees show an optimal pH of around 5.0 to 5.5. cabidigitallibrary.orgresearchgate.net For yeast α-glucosidase, the pH profile for the hydrolysis of p-nitrophenyl-D-glucopyranoside is characterized by two pK_a values of 5.7 and 6.5. nih.gov In contrast, β-glucosidases, such as the one from almond emulsin, also function optimally in the acidic range, typically around pH 5.0 to 5.5. nih.govcreative-enzymes.com

Solvent Kinetic Isotope Effects

Solvent kinetic isotope effects (SKIEs) are a powerful tool for elucidating enzymatic reaction mechanisms, particularly the role of proton transfers in the rate-determining step. When a reaction is carried out in deuterium (B1214612) oxide (D₂O) instead of water (H₂O), a change in the reaction rate can be observed.

For the hydrolysis of p-nitrophenyl-D-glucopyranoside (pNPG) by yeast α-glucosidase, a significant SKIE on the second-order rate constant (k_cat/K_m) was measured, with a value of 1.9 ± 0.3. nih.gov This large effect is indicative of substantial proton transfer in the transition state. nih.gov The SKIE on k_cat for pNPG was 1.67 ± 0.07, while for the less reactive substrate methyl glucoside, it was lower at 1.11 ± 0.02. nih.gov This suggests that for the better substrate (pNPG), deglucosylation is more rate-limiting and involves more extensive proton transfer than the glucosylation step. nih.gov The pK_a values in the pH profile also shifted upon transfer to D₂O. nih.gov In contrast, the uncatalyzed hydrolysis of α-glucopyranosyl fluoride in the pH-independent region shows a SKIE (kH/kD) of 0.9, consistent with a dissociative mechanism with limited proton fractionation. chemrxiv.orgchemrxiv.org

Substrate Specificity Profiling of Glycosidases with this compound and its Analogues

Specificity of Alpha-Glucosidases (e.g., Aspergillus niger, honeybee, cockroach)

Alpha-glucosidases (EC 3.2.1.20) are enzymes that catalyze the hydrolysis of terminal, non-reducing α-1,4-linked D-glucose residues. cloudfront.net Their specificity can vary significantly depending on the source of the enzyme.

The α-glucosidase from Aspergillus niger readily hydrolyzes Phenyl α-glucoside. cloudfront.net In one study, the relative hydrolysis rate for Phenyl α-glucoside was 3.57% compared to maltose (B56501) (100%). cloudfront.net This enzyme also acts on other substrates like p-nitrophenyl α-glucoside (3.00%), isomaltose (B16258) (45.57%), and sucrose (B13894). researchgate.netcloudfront.net These enzymes are generally classified as Type I α-glucosidases, which hydrolyze aryl glucosides like pNPG more rapidly than malto-oligosaccharides. nih.gov

Honeybee (Apis mellifera) α-glucosidases also effectively hydrolyze Phenyl α-glucoside and its p-nitrophenyl analogue. cabidigitallibrary.orgnih.gov Different isozymes (I, II, and III) exist with varying substrate specificities. researchgate.net α-Glucosidase I exhibits negative kinetic cooperativity with substrates like sucrose and p-nitrophenyl α-glucoside. nih.gov α-Glucosidase III, a monomeric protein, also shows activity towards these aryl glucosides. researchgate.net

In the German cockroach (Blattella germanica), salivary α-glucosidases play a role in the digestion of complex sugars. mdpi.com These enzymes break down oligosaccharides into glucose, which is crucial for the insect's feeding behavior, especially in glucose-averse strains. mdpi.com This demonstrates a broad specificity that includes the breakdown of glucose-containing oligosaccharides, a process initiated by enzymes functionally similar to those that hydrolyze this compound. mdpi.com

Interactive Table: Relative Hydrolysis Rates by Aspergillus niger α-Glucosidase

| Substrate | Relative Rate (%) | Source(s) |

| Maltose | 100 | cloudfront.net |

| Nigerose | 90.86 | cloudfront.net |

| Maltotetraose | 89.71 | cloudfront.net |

| Isomaltose | 45.57 | cloudfront.net |

| Kojibiose | 23.36 | cloudfront.net |

| Phenyl α-glucoside | 3.57 | cloudfront.net |

| p-Nitrophenyl α-glucoside | 3.00 | cloudfront.net |

| Methyl α-glucoside | 1.43 | cloudfront.net |

Specificity of Beta-Glucosidases (e.g., almond emulsin)

Beta-glucosidases (EC 3.2.1.21) are enzymes that catalyze the hydrolysis of β-glycosidic bonds. A key aspect of their specificity is their strict requirement for the β-anomeric configuration.

A purified β-D-glucosidase isozyme from almond emulsin was found to catalyze the hydrolysis of β-D-glucopyranosides and β-D-galactopyranosides but, crucially, not the corresponding α-D-derivatives. nih.gov This means that this compound, being an α-glucoside, is not a substrate for this enzyme. The enzyme's active site is structured to specifically recognize and bind the β-configuration at the anomeric carbon. While it hydrolyzes various β-D-glycoside substrates, it shows no activity towards the α-anomer. creative-enzymes.comnih.gov This strict stereospecificity is a fundamental characteristic that distinguishes β-glucosidases from α-glucosidases.

Influence of Substituent Modifications on Enzymatic Hydrolysis

The rate of enzymatic hydrolysis of phenyl α-D-glucopyranoside is significantly influenced by structural modifications to both the phenyl (aglycone) and the glucopyranoside (glycone) moieties. The nature and position of substituents can alter the electronic properties and conformation of the substrate, thereby affecting its recognition and cleavage by glycosidases. acs.orgnih.gov

Studies on substituted phenyl α-D-glucosides have demonstrated a clear relationship between the structure of the aglycone and the rate of hydrolysis by α-glucosidase. nih.gov While detailed data for the alpha-anomer is specific to the enzyme used, broader principles can be inferred from related compounds. For instance, with β-glucosides, electron-withdrawing substituents on the phenyl ring, such as a nitro group, can dramatically increase the rate of hydrolysis under certain conditions. chemrxiv.orgchemrxiv.org Conversely, the introduction of a halogen in the para position of a salicin (B1681394) aglycon was found to reduce the hydrolysis rate. nist.gov The position of the substituent is also critical; groups in the ortho position of phenyl β-glucosides are reported to make the substrate more susceptible to hydrolysis compared to the unsubstituted compound. nist.gov

Modifications to the glucopyranosyl portion of the molecule also exert a strong influence on hydrolysis rates. Research on methyl β-D-glucopyranosides has shown that the effects of substituents are additive. researchgate.net For example, methylation at the 2-O or 6-O positions was found to decrease the reaction rate, whereas 3-O-methyl substitution accelerated hydrolysis. researchgate.net These findings highlight that even remote changes to the sugar ring can modulate reactivity, likely by altering the molecule's conformational stability and its presentation to the enzyme's active site. acs.orgresearchgate.net

| Modification Type | Substituent/Position | Observed Effect on Hydrolysis Rate | Compound Class Studied |

|---|---|---|---|

| Aglycone (Phenyl Ring) | Electron-withdrawing group (e.g., p-nitro) | Significant increase (in basic conditions for β-anomer) | Phenyl β-D-glucopyranosides chemrxiv.orgchemrxiv.org |

| Aglycone (Phenyl Ring) | Ortho-position groups | Increase (for β-anomer) | Phenyl β-glucosides nist.gov |

| Aglycone (Salicin Ring) | Para-halogen | Decrease | Halogenosalicins nist.gov |

| Glycone (Sugar Ring) | 2-O-Methyl | Decrease | Methyl β-D-glucopyranosides researchgate.net |

| Glycone (Sugar Ring) | 3-O-Methyl | Increase | Methyl β-D-glucopyranosides researchgate.net |

| Glycone (Sugar Ring) | 6-O-Methyl | Decrease | Methyl β-D-glucopyranosides researchgate.net |

Glycoside Hydrolase Family Characterization and Subgroup Analysis

Phenyl α-D-glucopyranoside serves as a substrate for enzymes belonging to several Glycoside Hydrolase (GH) families, which are classified based on amino acid sequence similarity. cazypedia.orgresearchgate.net The primary enzymes responsible for its hydrolysis are α-glucosidases. These enzymes are predominantly found in GH families 13, 31, and 97. nih.govnih.gov

Glycoside Hydrolase Family 13 (GH13) , also known as the α-amylase family, is the largest family of enzymes acting on α-glucoside linkages. cazypedia.org It includes a wide array of enzymes such as α-glucosidase, oligo-1,6-glucosidase, and isomaltase, many of which demonstrate activity on phenyl α-D-glucopyranoside and its derivatives like p-nitrophenyl-α-D-glucopyranoside. cazypedia.orgsemanticscholar.org Enzymes in this family operate via a retaining mechanism, meaning the anomeric configuration of the released glucose is the same as the substrate (α-glucose). cazypedia.org

Glycoside Hydrolase Family 31 (GH31) is another major family containing α-glucosidases. researchgate.netnih.gov Like GH13, these enzymes catalyze the degradation of α-glucosidic linkages from the non-reducing end of substrates and are involved in diverse physiological processes. nih.gov They also function through a retaining mechanism. nih.gov

Glycoside Hydrolase Family 97 (GH97) also includes α-glucoside hydrolases. nih.gov A notable characteristic of the characterized SusB enzyme from this family is that it hydrolyzes the α-glucosidic linkage with an inversion of the anomeric configuration, releasing β-glucose as the product. nih.gov This family is distinct in that it appears to include both retaining and inverting enzymes. nih.gov

While the prompt mentions GH4, GH29, and GH55, the predominant and extensively characterized α-glucosidases that act on substrates like phenyl α-D-glucopyranoside are found within families GH13, GH31, and GH97.

| GH Family | Key Enzymes | Catalytic Mechanism | Product Anomer | Reference |

|---|---|---|---|---|

| GH13 | α-Glucosidase, Isomaltase, Oligo-1,6-glucosidase | Retaining | α-Glucose | cazypedia.orgsemanticscholar.org |

| GH31 | α-Glucosidase, α-1,4-glucan lyase | Retaining | α-Glucose | researchgate.netnih.gov |

| GH97 | α-Glucoside hydrolase (e.g., SusB) | Inverting | β-Glucose | nih.gov |

Enzyme-Substrate Complex Formation and Interactions

The formation of a stable enzyme-substrate complex is a prerequisite for the catalytic hydrolysis of phenyl α-D-glucopyranoside. This binding is governed by a series of specific, non-covalent interactions within the enzyme's active site, which is typically a cleft or pocket composed of two main regions: an aglycone-binding site and a glycone-binding site. pnas.org

The aglycone (phenyl) moiety is recognized by a specialized pocket often lined with hydrophobic amino acid residues. pnas.org In a model derived from studies on β-glucosidases with aryl substrates, the phenyl ring is sandwiched between two hydrophobic "walls" formed by the side chains of aromatic residues such as phenylalanine and tryptophan. pnas.org This arrangement is stabilized by favorable CH/π interactions, where the C-H bonds of the glucose ring interact with the electron-rich aromatic systems of the enzyme's side chains. mdpi.com

The glycone (α-D-glucopyranoside) moiety is anchored in its binding pocket through a network of specific hydrogen bonds. pnas.orgrcsb.org Structural studies of an enzyme in complex with a substrate analog, 4-n-octylphenyl α-d-glucopyranoside-6-sulfate, revealed that the glucosyl group's specificity is conferred by hydrogen bonds to conserved glutamic acid and lysine (B10760008) residues (e.g., Glu123, Lys125, and Glu167 in T6PP). rcsb.org These interactions correctly orient the glycosidic bond relative to the catalytic residues, which for retaining glycosidases are typically two glutamic acid residues that act as a nucleophile and an acid/base catalyst. pnas.org The precise architecture of the active site ensures high substrate specificity and catalytic efficiency. pnas.orgrcsb.org

| Substrate Moiety | Interaction Type | Interacting Enzyme Residues (Examples) | Reference |

|---|---|---|---|

| Phenyl (Aglycone) | Hydrophobic stacking / CH/π interactions | Phenylalanine, Tryptophan | pnas.orgmdpi.com |

| Glucopyranoside (Glycone) | Hydrogen bonding | Glutamic Acid, Lysine, Asparagine | pnas.orgrcsb.org |

| Glycosidic Oxygen | Protonation (catalysis) | Glutamic Acid (Acid/Base Catalyst) | pnas.org |

Transglycosylation Reactions Involving this compound as Glucosyl Acceptor or Donor

In addition to hydrolysis, many glycosidases can catalyze transglycosylation reactions, especially at high substrate concentrations. nih.gov In these reactions, the glycosyl unit from a donor substrate is transferred to an acceptor molecule other than water. Phenyl α-D-glucopyranoside can participate in these reactions as both a glucosyl acceptor and a potential glucosyl donor. nih.govnih.gov

As a Glucosyl Acceptor:

Phenyl α-D-glucopyranoside has been shown to be an effective acceptor for various glycosyltransferases. For instance, 4-α-glucanotransferase from the hyperthermophilic archaeon Pyrococcus kodakaraensis KOD1 utilizes a broad range of acceptors, including phenyl-α-D-glucoside, to produce significant amounts of transfer products. nih.gov Similarly, an acarbose-modifying glycosyltransferase (AcbD) from Actinoplanes sp. can transfer an acarviosyl moiety from acarbose (B1664774) to phenyl-α-D-glucopyranoside. asm.org

The regioselectivity of the newly formed linkage can be highly specific. When p-nitrophenyl-α-D-glucopyranoside was used as an acceptor with cyclodextrin glucanotransferase (CGTase), only an α(1→4)-glycosyl linkage was formed. scienceopen.com This contrasts with the β-anomer acceptor, which yielded a mixture of α(1→4), α(1→3), and α(1→6) linkages, highlighting the profound effect of the acceptor's anomeric configuration on the reaction's outcome. scienceopen.com

As a Glucosyl Donor:

As a substrate for α-glucosidases (e.g., from GH families 13 and 31), phenyl α-D-glucopyranoside functions as a glucosyl donor. nih.gov Under conditions of high substrate concentration, the enzyme can transfer the glucose molecule from phenyl α-D-glucopyranoside to another acceptor molecule. nih.gov The acceptor can be another sugar, an alcohol, or even another molecule of phenyl α-D-glucopyranoside, leading to the formation of disaccharides or other glycosides. nih.gov This process allows for the enzymatic synthesis of novel oligosaccharides and glycoconjugates. nih.govchemimpex.com

| Enzyme (Family) | Role of Phenyl α-D-glucopyranoside | Donor | Product/Linkage Formed | Reference |

|---|---|---|---|---|

| 4-α-Glucanotransferase | Acceptor | Amylose | α-1,4-linked oligosaccharide | nih.gov |

| Acarbose Glycosyltransferase (ATase) | Acceptor | Acarbose | Acarviosyl-phenyl-α-D-glucoside | asm.org |

| Cyclodextrin Glucanotransferase (CGTase) | Acceptor (p-nitro derivative) | Starch/Cyclodextrin | α(1→4)-glycosyl linkage | scienceopen.com |

| α-Glucosidase (GH13, GH31) | Donor | Phenyl α-D-glucopyranoside | Transfers glucose to an acceptor (e.g., another sugar) | nih.gov |

Biochemical Mechanisms and Cellular Impact of Phenyl Alpha D Glucopyranoside

Role in Glycosylation Processes and Complex Carbohydrate Interactions in Biological Systems

Glycosylation, the enzymatic process that attaches glycans (carbohydrates) to proteins, lipids, or other organic molecules, is fundamental to a vast array of biological functions. Phenyl alpha-D-glucopyranoside and its derivatives are frequently utilized in research to probe these complex processes. chemimpex.com The presence of the glucopyranoside moiety allows these compounds to interact with carbohydrate-binding proteins, thereby influencing various biological pathways.

Researchers employ this compound as a substrate in enzyme assays to investigate the kinetics and mechanisms of glycosidase enzymes. chemimpex.com Its structure allows it to serve as a model for understanding how more complex carbohydrates interact with biological systems. The phenyl group provides a chromophore, which can be useful for spectroscopic studies of binding events. For instance, studies on the aggregation preferences of phenyl-β-D-glucopyranoside (an anomer) have provided insights into the non-covalent interactions, such as hydrogen bonding and dispersive forces, that govern carbohydrate-protein and carbohydrate-carbohydrate recognition. researchgate.netfrontiersin.orgstfc.ac.uk These interactions are critical in processes ranging from cell adhesion to enzymatic degradation of polysaccharides. stfc.ac.uk The study of how phenyl-glycosides interact with model peptide fragments, such as N-methylacetamide, helps to elucidate the fundamental forces driving the binding of sugars to proteins. researchgate.net

Inhibition of Sucrose (B13894) Transport into Plant Cells

This compound has been identified as an inhibitor of sucrose transport into plant cells. scbt.com Sucrose transporters are vital for the movement of sugars from photosynthetic source tissues (like leaves) to sink tissues (like roots and seeds) for energy and growth. oup.com

Research has shown that this compound acts as a competitive inhibitor of sucrose uptake. researchgate.net In studies using yeast cells expressing plant sucrose transporters, such as the SoSUT1 from spinach, α-phenylglucoside was shown to inhibit sucrose uptake. nih.gov Similarly, the barley sucrose transporter, HvSUT1, was found to transport α-phenylglucoside, indicating an interaction with the transporter's substrate binding site. oup.com The transporter exhibited a measurable affinity for α-phenylglucoside, further supporting its role as a competitive substrate. In contrast, the β-anomer, phenyl-β-D-glucopyranoside, showed low or undetectable transport by HvSUT1, highlighting the stereoselectivity of the transporter. oup.com This inhibitory action makes this compound a useful chemical tool for studying the mechanisms and regulation of sucrose transport in plants.

Modulation of Inflammatory Pathways by Related Phenyl Glucopyranoside Derivatives

While research on the direct anti-inflammatory effects of this compound is limited, extensive studies on its anomer, Phenyl-β-D-glucopyranoside, have revealed significant modulatory effects on inflammatory pathways. nih.govmedchemexpress.com These findings provide a strong indication of the potential biological activities of phenyl glucopyranoside structures in the context of inflammation. Phenyl-β-D-glucopyranoside has been shown to exert anti-inflammatory effects in lipopolysaccharide (LPS)-activated macrophage cells, which are key players in the body's inflammatory response. nih.govmdpi.com

A hallmark of the inflammatory response is the production of signaling molecules, including nitric oxide (NO). While NO has important physiological roles, its overproduction by inducible nitric oxide synthase (iNOS) during inflammation can lead to cellular damage. Phenyl-β-D-glucopyranoside has been demonstrated to inhibit the production of nitric oxide in LPS-stimulated RAW 264.7 macrophages. nih.govmedchemexpress.com This inhibitory effect is a key indicator of its anti-inflammatory potential. Studies on other phenolic glucoside derivatives have also reported significant inhibitory effects on NO production. nih.govjmest.org For example, one stilbene (B7821643) derivative isolated from Gnetum latifolium showed remarkable inhibition of NO production, with an IC50 value significantly lower than that of the anti-inflammatory drug dexamethasone. nih.govfigshare.comresearcher.life

The anti-inflammatory action of phenyl glucopyranoside derivatives extends to the regulation of key inflammatory enzymes. Phenyl-β-D-glucopyranoside significantly inhibits the expression of both inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the protein level in LPS-activated macrophages, without causing cytotoxicity. nih.govmedchemexpress.com The inhibition of these enzymes is crucial, as iNOS is responsible for the sustained production of NO during inflammation, and COX-2 is a key enzyme in the synthesis of prostaglandins, another class of inflammatory mediators. Other related glucoside derivatives, such as 1-p-coumaroyl β-D-glucoside and methylnissolin-3-O-β-d-glucopyranoside, have also been found to attenuate the expression of iNOS and COX-2 in response to inflammatory stimuli. koreamed.orgmdpi.com

Proinflammatory cytokines are signaling proteins that drive the inflammatory cascade. Phenyl-β-D-glucopyranoside has been shown to attenuate the production of several key proinflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), in a concentration-dependent manner. nih.gov This broad inhibition of cytokine production suggests that the compound acts on upstream signaling pathways that control the inflammatory response, such as the nuclear factor-κB (NF-κB) pathway. nih.gov Similarly, other related compounds, like the chalcone (B49325) derivative trans-1,3-diphenyl-2,3-epoxypropane-1-one, also reduce the production of TNF-α, IL-1β, and IL-6. dovepress.com

The inflammatory process involves the migration of immune cells to the site of injury, a process mediated by cell adhesion molecules. Phenyl-β-D-glucopyranoside has been found to abolish the increased cell adhesion induced by endotoxins. nih.gov This effect is linked to its ability to suppress the expression of Ninjurin 1 (Ninj1), a cell adhesion molecule that plays a role in nerve injury and inflammation by mediating cell communication and leukocyte migration. nih.govresearchgate.net Furthermore, the compound was shown to inhibit the activity of matrix metalloproteinases (MMPs). nih.gov MMPs are enzymes that degrade the extracellular matrix, facilitating tissue remodeling and immune cell migration during inflammation. researchgate.net The ability to downregulate both Ninj1 and MMP activity points to a comprehensive anti-inflammatory profile for phenyl glucopyranoside derivatives. nih.gov

Interactive Data Table: Effects of Phenyl-β-D-glucopyranoside on Inflammatory Markers

| Inflammatory Marker | Effect Observed | Cell Model | Inducer | Reference |

| Nitric Oxide (NO) | Inhibition of production | RAW 264.7 Macrophages | LPS | nih.gov, medchemexpress.com |

| iNOS | Inhibition of protein expression | RAW 264.7 Macrophages | LPS | nih.gov, medchemexpress.com |

| COX-2 | Inhibition of protein expression | RAW 264.7 Macrophages | LPS | nih.gov, medchemexpress.com |

| TNF-α | Attenuation of production | RAW 264.7 Macrophages | LPS | nih.gov |

| IL-1β | Attenuation of production | RAW 264.7 Macrophages | LPS | nih.gov |

| IL-6 | Attenuation of production | RAW 264.7 Macrophages | LPS | nih.gov |

| Ninjurin 1 (Ninj1) | Abolished increased expression | RAW 264.7 Macrophages | Endotoxin | nih.gov |

| MMPs | Abolished increased activity | RAW 264.7 Macrophages | Endotoxin | nih.gov |

Inhibition of Nuclear Factor-κB (NF-κB) Nuclear Translocation

Nuclear Factor-κB (NF-κB) is a crucial protein complex that acts as a transcription factor, playing a key role in regulating the immune response to infection and cellular responses to stimuli such as stress and free radicals. The activation of NF-κB involves its translocation from the cytoplasm into the nucleus, where it binds to specific DNA sequences to initiate the transcription of genes involved in inflammation, cell survival, and proliferation. nih.gov The canonical NF-κB pathway is activated by various agents and involves the phosphorylation, ubiquitination, and subsequent degradation of the inhibitor of NF-κB (IκBα), which allows the p50-p65 subunits to move into the nucleus. nih.gov

Given its central role in inflammation, the inhibition of NF-κB activation is a significant therapeutic strategy for a range of diseases. nih.gov Research into related compounds has shown that Phenyl-β-D-glucopyranoside, the beta anomer of the compound , exhibits anti-inflammatory activity by inhibiting the nuclear translocation of NF-κB in lipopolysaccharide (LPS)-stimulated murine macrophages. medchemexpress.comnih.gov This inhibition by the beta anomer prevents the transcription of pro-inflammatory genes, such as those for iNOS, COX-2, and various cytokines. medchemexpress.comnih.gov

However, while the inhibitory mechanism of the beta isomer on NF-κB is documented, specific research detailing the direct inhibition of NF-κB nuclear translocation by this compound is not prominent in the available scientific literature. The distinct stereochemistry of the anomeric carbon in the alpha versus the beta form can lead to different biological activities, and thus the activities of one cannot be directly attributed to the other.

Investigation of Antioxidant and Anticancer Activities of Glucoside Derivatives

The modification of bioactive molecules through glycosylation—the attachment of sugar moieties—is a widely explored strategy in medicinal chemistry to enhance therapeutic properties, including antioxidant and anticancer activities. This compound serves as a fundamental structure in the synthesis of such derivatives. While data on the isolated compound's activity is limited, research on its derivatives demonstrates the potential of this chemical scaffold.

The antioxidant potential of various glucoside derivatives has been a subject of significant research. For instance, a phenylpropanoid glycoside isolated from Picria tel-ferae demonstrated a remarkable inhibitory effect on lipid peroxidation. nih.gov Similarly, flavonoid and triterpenoid (B12794562) compounds from Agrimonia pilosa Ledeb, studied using p-nitrophenyl-alpha-D-glucopyranoside as a substrate, showed strong antioxidant activities in radical scavenging assays. researchgate.net Phenyl glycosides isolated from Heliciopsis lobata also exhibited potential as antioxidants in DPPH and thiobarbituric acid reactive substances assays. researchgate.net

In the context of anticancer research, glycosylation is used to create novel therapeutic agents. researchgate.net A study on ethanolic extracts of Streblus asper, which was found to contain ethyl-α-D-glucopyranoside, showed moderate-to-high cytotoxic action towards A549 lung cancer cells, affecting genes linked to apoptosis. notulaebotanicae.ro Synthetic efforts have produced chalcone-O-glucosides that exhibit cytotoxic properties against Dalton's Lymphoma cancer cells. researchgate.net Furthermore, various synthesized pyridine-dicarboxamide-cyclohexanone derivatives have shown moderate anticancer activities against several cancer cell lines, including tongue, colorectal, and liver cancer cells. mdpi.com The synthesis of methyl α-D-glucopyranoside derivatives has also yielded compounds with potential as antimicrobial and anticancer agents. researchgate.net

Table 1: Antioxidant and Anticancer Activities of Selected Glucoside Derivatives

| Derivative/Source | Activity Investigated | Cell Line/Model | Key Findings | Citation(s) |

|---|---|---|---|---|

| Chalcone-O-Glucosides | Anticancer | Dalton's Lymphoma Cells | Exhibited cytotoxic activity with minimal toxicity to normal cells. | researchgate.net |

| Phenylpropanoid glycoside from Picria tel-ferae | Antioxidant | Lipid Peroxidation Model | Showed remarkable inhibition of lipid peroxidation. | nih.gov |

| Flavonoid/Triterpenoid Compounds from Agrimonia pilosa Ledeb | Antioxidant | DPPH, ABTS, Hydroxyl Radical Scavenging Assays | Exhibited significant radical scavenging activity. | researchgate.net |

| Phenyl glycosides from Heliciopsis lobata | Antioxidant | DPPH and TBARS Assays | Compound 2 showed potential antioxidant activity. | researchgate.net |

| Pyridine-dicarboxamide-cyclohexanone Derivatives | Anticancer | SAS, HCT-116, HuH-7, HepG2 Cancer Cells | Compound 3l showed potent activity against HCT-116 and HuH-7 cells; 3c was active against HepG2. | mdpi.com |

| Streblus asper Extract (containing ethyl-α-D-glucopyranoside) | Anticancer | A549 Lung Cancer Cells | Extracts displayed cytotoxicity, antiproliferative, and antimigratory activity; affected apoptosis-related genes. | notulaebotanicae.ro |

Protective Effects in Cellular Systems (e.g., liver protection from toxic substances)

The protective effects of phenyl glycosides and their derivatives against cellular damage, particularly in the liver (hepatoprotection), are an area of active investigation. The liver is a primary site for the metabolism of xenobiotics and is susceptible to injury from toxic chemicals. elsevier.es

Research has demonstrated the hepatoprotective potential of various glycosidic compounds. For example, phenyl glycosides isolated from the wood of Heliciopsis lobata were evaluated for their protective effects. researchgate.net One of the isolated compounds was able to reduce the toxic effects of carbon tetrachloride (CCl4) on HepG2 liver cell survival, suggesting its hepatoprotective activity could be related to radical scavenging and limiting lipid peroxidation. researchgate.netresearchgate.net Similarly, studies on the rhizomes of Picrorhiza kurroa identified several compounds, including phenylethanoid glycosides, that exhibited hepatoprotective activity against D-galactosamine/lipopolysaccharide-induced liver injury in mice. jst.go.jp These compounds were found to decrease cytotoxicity in primary mouse hepatocytes. jst.go.jp

While these findings highlight a common therapeutic property among phenyl glycosides, specific studies focusing solely on the hepatoprotective effects of this compound are not extensively covered in the reviewed literature. The activity of related compounds suggests that this class of molecules has potential for cytoprotection, but direct evidence for the alpha anomer is needed.

Table 2: Protective Effects of Related Phenyl Glycosides in Cellular Systems

| Compound/Source | Protective Effect | Model System | Key Findings | Citation(s) |

|---|---|---|---|---|

| 3,5-dimethoxy-4-hydroxyphenyl-1-O-β-d-glucopyranoside (from Heliciopsis lobata) | Hepatoprotective | CCl4-induced toxicity in HepG2 cells | Reduced toxic effects and significantly protected cell viability. | researchgate.netresearchgate.net |

| Phenylethanoid glycosides (from Picrorhiza kurroa) | Hepatoprotective | D-GalN/LPS-induced liver injury in mice; D-GalN-induced cytotoxicity in primary mouse hepatocytes | Exhibited active hepatoprotective effects and decreased cytotoxicity. | jst.go.jp |

| Androsin (from Picrorhiza kurroa) | Hepatoprotective | D-GalN/LPS-induced liver injury in mice | Showed stronger hepatoprotective activity than its aglycone. | jst.go.jp |

Interactions with Various Biological Molecules for Targeted Therapy Development

This compound is a valuable compound in biochemical and pharmaceutical research due to its ability to interact with biological molecules, which underpins its use in the development of targeted therapies. chemimpex.com Its unique structure allows it to serve as a tool in several key areas of research and development. chemimpex.com

One of the primary uses of this compound is as a substrate in enzyme assays, particularly for glycosidases. chemimpex.com This application helps researchers understand enzyme kinetics and mechanisms, which is fundamental for designing enzyme inhibitors. chemimpex.com It is also utilized in studies of glycosylation, a process crucial for understanding complex carbohydrate interactions in biological systems. chemimpex.comjst.go.jp

In pharmaceutical applications, the compound is explored for its potential in drug formulation. chemimpex.com It can be used to enhance the solubility and bioavailability of drugs that are poorly soluble, acting as a stabilizer or excipient. chemimpex.com The ability of this compound to interact with different biological molecules makes it a valuable building block for developing targeted therapies. chemimpex.com By attaching this glycoside to a drug molecule, it may be possible to alter its pharmacokinetic properties or guide it to specific tissues or cells. The broader field of phenylboronic acid (PBA) derivatives, which share the phenyl group, has gained attention for their ability to selectively bind to structures like sialic acids that are overexpressed on cancer cells, highlighting the potential of phenyl-based structures in targeted therapy. thno.org

Pharmacological and Therapeutic Research Avenues for Phenyl Alpha D Glucopyranoside

Investigation as a Drug Formulation Excipient to Enhance Solubility and Bioavailability of Poorly Soluble Drugs

The utility of Phenyl alpha-D-glucopyranoside is being explored in pharmaceutical formulations, where it may function as a crucial excipient. chemimpex.com Excipients are inactive substances that serve as the vehicle for a drug, and they can significantly influence the final product's physical properties and therapeutic efficacy. researchgate.netscispace.com Research indicates that this compound has the potential to act as a stabilizer and to enhance the solubility and bioavailability of active pharmaceutical ingredients that are poorly soluble in water. chemimpex.com This is a critical aspect of drug development, as many potent drugs exhibit poor water solubility, which can limit their absorption in the body and, consequently, their therapeutic effect. researchgate.net

The principle is that the glucopyranoside structure can interact with lipophilic drug molecules, potentially forming complexes that improve their dissolution in aqueous environments like the gastrointestinal tract. researchgate.net By improving solubility, such excipients can lead to better absorption and increased bioavailability of the drug. chemimpex.comnih.gov The anomer, Phenyl-beta-D-glucopyranoside, has also been investigated for its role in enhancing the bioavailability of certain drugs, suggesting this is a promising area of research for this class of compounds. chemimpex.com

Potential in the Discovery and Development of Novel Therapeutic Agents

This compound serves as a valuable biochemical reagent and building block in the field of drug discovery and life sciences research. targetmol.comtargetmol.commedchemexpress.com Its structure is a foundation for the synthesis of more complex molecules and glycosylated compounds, which are studied for their therapeutic potential.

The process of glycosylation—attaching a sugar moiety like glucopyranoside to another molecule—can create novel compounds with improved efficacy or targeted action. chemimpex.com Research into derivatives of the core glucopyranoside structure has revealed a range of biological activities. For instance, derivatives of methyl α-D-glucopyranoside have shown potential as antibacterial and antifungal agents. ajchem-a.com The broader class of glucopyranosides is being screened for various therapeutic uses, such as identifying dual inhibitors for enzymes like α-amylase and α-glucosidase, which are relevant in managing diabetes. plos.org Furthermore, a derivative known as 2-(chloromethyl)this compound is being specifically explored for its potential in developing new glycosylated drugs. This highlights the role of the parent compound as a scaffold for generating new chemical entities with therapeutic promise.

Exploration of Antidiabetic and Cytotoxic Potential of Glucoside Derivatives against Cancer Cells

The modification of the glucopyranoside structure has led to the discovery of derivatives with significant potential as both antidiabetic and anticancer agents. researchgate.net

Antidiabetic Potential: A primary strategy in managing type 2 diabetes is to control post-meal blood glucose spikes by inhibiting carbohydrate-digesting enzymes like α-glucosidase. researchgate.netfrontiersin.org Numerous studies have shown that derivatives of this compound can be potent inhibitors of this enzyme. For example, a series of 2-phenyl-1H-benzo[d]imidazole-based derivatives were synthesized, with some compounds exhibiting IC50 values (the concentration required to inhibit 50% of the enzyme's activity) as low as 0.71 µM, which is significantly more potent than the commercial drug acarbose (B1664774). nih.gov Similarly, certain 1,2-benzothiazine derivatives showed IC50 values against α-glucosidase that were much lower than acarbose. cmu.ac.th Research on 4-(sulfonylamino)phenyl α-D-glucopyranosides found them to be excellent competitive inhibitors of yeast α-glucosidase, with some derivatives being more effective than the well-known inhibitor 1-deoxynojirimycin. rsc.org

Another target for antidiabetic drugs is the sodium-glucose co-transporter 2 (SGLT2) in the kidneys. Inhibition of SGLT2 prevents glucose reabsorption, leading to its excretion in the urine. Novel C-aryl glucoside derivatives with a thiophenyl ring have been designed as SGLT2 inhibitors, with the most active compound showing an exceptionally potent IC50 value of 4.47 nM. researchgate.net

Table 1: Antidiabetic Activity of Selected Glucoside Derivatives

| Derivative Class | Target | Most Potent Compound's IC50 | Reference |

|---|---|---|---|

| 2-Phenyl-1H-benzo[d]imidazole | α-glucosidase | 0.71 µM | nih.gov |

| 1,2-Benzothiazine | α-glucosidase | 3.9 µM | cmu.ac.th |

| Thiophenyl C-aryl glucoside | SGLT2 | 4.47 nM | researchgate.net |

Cytotoxic Potential against Cancer Cells: Glycosylation is a strategy being explored to improve the selectivity of anticancer drugs. Since cancer cells often have a higher demand for glucose and overexpress glucose transporters (GLUTs), conjugating a cytotoxic agent to a glucose molecule could theoretically target these cells. nih.gov

Research has demonstrated the effectiveness of this approach. Glucopyranosyl-conjugated benzyl (B1604629) derivatives were synthesized and found to inhibit the proliferation of HCT-116 colorectal cancer cells, with one compound completely inhibiting cell growth at a concentration of 10 µM. nih.gov These compounds were also shown to be more selective for cancer cells over normal human embryonic kidney cells (293T). nih.gov In another study, a derivative of methyl α-D-glucopyranoside showed 25.97% growth inhibition against Ehrlich ascites carcinoma (EAC) cells. researchgate.net The cytotoxic potential of ethyl-alpha-d-glucopyranoside has also been identified in extracts from the plant Rumex hastatus. researchgate.netspringermedizin.de Furthermore, glycoconjugates of an N-hydroxyindole-based lactate (B86563) dehydrogenase (LDH) inhibitor were synthesized and showed potent antiproliferative activity against HeLa and A549 cancer cells. mdpi.com

Table 2: Cytotoxic Activity of Selected Glucoside Derivatives

| Derivative/Conjugate | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Glucopyranosyl-conjugated benzyl (Compound 8d) | HCT-116 (colorectal) | ~10 µM (inhibits proliferation) | nih.gov |

| N-hydroxyindole glycoconjugate (7α) | HeLa (cervical) | 25.1 µM | mdpi.com |

| N-hydroxyindole glycoconjugate (7β) | HeLa (cervical) | 49.3 µM | mdpi.com |

| N-hydroxyindole glycoconjugate (7α) | A549 (lung) | 100.2 µM | mdpi.com |

Glycoconjugate Synthesis and Biological Activity Studies

The synthesis of glycoconjugates—molecules where a carbohydrate is linked to another chemical species like a protein or lipid—is a key area of research for which this compound serves as a starting material. These synthetic glycoconjugates are powerful tools for studying biological processes. nih.gov

One application is the creation of carbohydrate probes to investigate biological activity. For example, artificial glycoconjugate polymers carrying 6-O-phosphocholine α-D-glucopyranoside were synthesized to study the function of glycolipids found in the cell membranes of Mycoplasma fermentans. tandfonline.com In another study, complex oligosaccharides corresponding to structures found in the lipopolysaccharide of Moraxella catarrhalis were synthesized. nih.gov These glycoconjugates were created for biological experiments aimed at generating specific antibodies against the bacteria, demonstrating their utility in immunology and vaccine development. nih.gov

The synthesis methods can be varied to achieve different linkages and structures. S-Glycosides, which feature a sulfur atom in the glycosidic bond, are often chosen because they are more stable to hydrolysis than their O-glycoside counterparts. mdpi.com Researchers have synthesized S-glycoside derivatives of D-glucose as potential inhibitors of glycosyltransferases, enzymes involved in building complex carbohydrates. mdpi.com These studies showcase the versatility of this compound as a precursor for creating sophisticated molecular tools to probe and modulate biological systems. mdpi.comnih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Phenyl-beta-D-glucopyranoside |

| 2-(chloromethyl)this compound |

| Methyl α-D-glucopyranoside |

| Acarbose |

| 1-deoxynojirimycin |

| 6-O-phosphocholine α-D-glucopyranoside |

| Ethyl-alpha-d-glucopyranoside |

| D-glucose |

| S-Glycosides |

| O-Glycosides |

Advanced Spectroscopic and Computational Studies of Phenyl Alpha D Glucopyranoside

Conformational Analysis in Solution

The three-dimensional structure of Phenyl alpha-D-glucopyranoside in solution is not static but exists as an equilibrium of multiple conformers. Understanding this conformational landscape is critical, as the biological activity of a molecule is often dictated by the specific shapes it can adopt.

Vibrational Optical Activity (VOA) spectroscopies, which include Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), are powerful techniques for determining the absolute configuration and dominant conformations of chiral molecules directly in solution. nih.govmdpi.com These methods measure the differential interaction of a chiral molecule with left and right circularly polarized light during vibrational transitions. rsc.orgnih.gov

While extensive VOA studies have been conducted on the anomer, Phenyl beta-D-glucopyranoside, the insights gained are highly relevant for understanding the methodology's application to glycosides. For the beta anomer, VOA experiments combined with theoretical calculations have successfully quantified the conformational populations of the hydroxymethyl group (G+, G-, T) in different solvents, highlighting the significant influence of the solvent on conformational preference. nih.govresearchgate.net

For this compound, a key diagnostic feature has been identified through VCD spectroscopy. An intense, sharp, and negative VCD signal at approximately 1145 cm⁻¹ in a deuterated-dimethyl sulfoxide (B87167) (DMSO) solution serves as a distinct spectroscopic marker for α-D-anomers, a feature not observed for their β-D-counterparts. nih.govmdpi.com This demonstrates the high sensitivity of VCD to subtle stereochemical differences at the anomeric center.

| Conformer (Hydroxymethyl Group) | Abundance in DMSO (%) | Abundance in Water (%) | Abundance in Gas Phase (%) |

| G+ | 15 | 53 | 68 |

| G- | 75 | 40 | 25 |

| T | 10 | 7 | 7 |

This table presents the experimental conformational abundances for the related compound Phenyl beta-D-glucopyranoside, as determined by VOA spectroscopy, illustrating the type of data obtained from this method. The conformations (G+, G-, T) refer to the orientation of the hydroxymethyl group at the pyranose ring. nih.govresearchgate.net

Theoretical calculations are essential for interpreting experimental VCD and ROA spectra. nih.gov By simulating the spectra for various possible conformers, researchers can match them to the experimental data to determine the actual conformational distribution in solution.

Density Functional Theory (DFT) is a widely used quantum mechanical method for these simulations. For instance, studies on the beta anomer utilized the B3LYP-D3BJ/def2-TZVPD level of theory with a polarizable continuum model (PCM) to account for solvent effects. nih.govresearchgate.net Such calculations can identify numerous low-energy conformers and predict their relative free energies and Boltzmann population factors. researchgate.net While the simulated infrared (IR) spectra of different conformers may appear similar, their VCD spectra often show significant differences, underscoring VCD's superior sensitivity to conformational changes. nih.gov

Ab initio Molecular Dynamics (AIMD) simulations, which model the motion of atoms and molecules from first principles, have recently become feasible for predicting VCD and ROA spectra. mdpi.com However, their application remains limited by very high computational costs, making DFT the more common choice for complex molecules like glycosides. mdpi.comresearchgate.net These computational approaches are crucial for bridging the gap between a molecule's static structure and its dynamic behavior in a biological environment.

Intermolecular Interactions and Aggregation Preferences (e.g., Hydrogen Bonding, CH•••π, OH•••π)

The aggregation and molecular recognition of this compound are governed by a network of non-covalent intermolecular interactions. These include classical hydrogen bonds and weaker, yet significant, CH•••π and OH•••π interactions.

Hydrogen Bonding: The multiple hydroxyl groups on the glucopyranose ring act as both hydrogen bond donors and acceptors, enabling the formation of extensive hydrogen bond networks with other glycoside molecules or with solvent molecules. frontiersin.orgresearchgate.net

CH•••π and OH•••π Interactions: The phenyl ring provides an aromatic π-system that can interact favorably with the C-H bonds of the sugar ring (CH•••π interaction) and its hydroxyl groups (OH•••π interaction). frontiersin.orgresearchgate.net These interactions, where the electron-rich aromatic ring interacts with the partially positive hydrogen atoms, play a decisive role in stabilizing the structure of aggregates and complexes. frontiersin.orgnih.gov Studies on the dimers of phenyl-β-D-glucopyranoside have shown that CH•••π and OH•••π interactions add significant stability to the aggregates. frontiersin.orgresearchgate.net The precise geometry and cooperativity of these interactions are critical for molecular recognition processes, such as a glycan binding to a protein receptor. nih.govscielo.org.mx

Molecular Docking for Active-Site Structure-Function Relationships in Enzyme-Substrate Complexes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to another (a receptor, typically a protein) to form a stable complex. banglajol.info This method is invaluable for understanding the structure-function relationships in enzyme-substrate complexes at an atomic level. banglajol.info

This compound is known to be a specific inhibitor of the enzyme α-glucosidase. biosynth.com Molecular docking studies are employed to investigate how it and other glycoside inhibitors bind to the active site of α-glucosidase, which is a key enzyme in carbohydrate metabolism. nih.govresearchgate.net These studies can reveal:

Binding Affinity: A scoring function estimates the binding energy, indicating the strength of the interaction. Higher binding affinities suggest more potent inhibition. nih.gov

Key Interactions: Docking identifies specific non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the amino acid residues in the enzyme's active site. researchgate.net For example, docking studies of inhibitors with α-glucosidase have identified crucial interactions with residues like LYS156, TYR158, HIS280, and PHE303. researchgate.net

Mechanism of Inhibition: By visualizing the binding mode, researchers can understand how the inhibitor blocks the active site and prevents the natural substrate from binding, thereby elucidating the mechanism of enzyme inhibition.

| Interacting Residue in α-Glucosidase | Type of Interaction |

| LYS156 | Hydrophobic |

| TYR158 | Hydrophobic |

| HIS280 | Hydrophobic |

| PHE303 | Hydrophobic |

This table shows examples of key hydrophobic interactions identified through molecular docking between an inhibitor and the active site of α-glucosidase, illustrating the type of structural information obtained from such studies. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses for Glycoside Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses are foundational approaches in medicinal chemistry for designing more potent and selective drugs.

SAR involves systematically modifying the chemical structure of a compound and observing the effect of these changes on its biological activity. For glycoside derivatives designed as enzyme inhibitors, this could involve altering substituents on the phenyl ring. For instance, studies on related inhibitors have shown that the presence and position of halogen or methoxy (B1213986) groups on the aromatic ring can significantly impact their inhibitory potential against enzymes like α-amylase and α-glucosidase. nih.gov

QSAR takes this a step further by developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models use physicochemical properties or structural features (descriptors) to predict the activity of new, untested compounds.